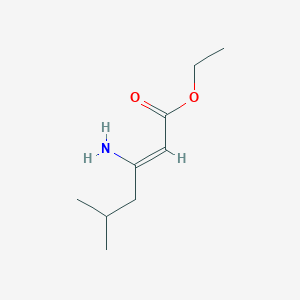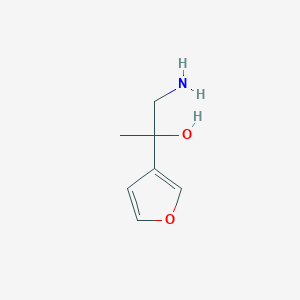
Ethyl 3-amino-5-methylhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2Z)-3-amino-5-methylhex-2-enoate is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and an ethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-amino-5-methylhex-2-enoate typically involves the reaction of ethyl 2-propynoate with appropriate reagents under controlled conditions. One common method involves the use of lithium bromide and acetic acid in acetonitrile, followed by neutralization with potassium carbonate . The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC) to ensure completion.
Industrial Production Methods
Industrial production of ethyl (2Z)-3-amino-5-methylhex-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2Z)-3-amino-5-methylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2Z)-3-amino-5-methylhex-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Wirkmechanismus
The mechanism of action of ethyl (2Z)-3-amino-5-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2Z)-3-amino-5-methylhex-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E)-3-amino-5-methylhex-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activities.
Ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives: Various substituted derivatives with modifications at the amino or ester groups, leading to different properties and applications .
Conclusion
Ethyl (2Z)-3-amino-5-methylhex-2-enoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activities make it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
ethyl (Z)-3-amino-5-methylhex-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h6-7H,4-5,10H2,1-3H3/b8-6- |
InChI-Schlüssel |
RZDLVKJNKZTMKU-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/CC(C)C)\N |
Kanonische SMILES |
CCOC(=O)C=C(CC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6-fluorospiro[3.3]heptan-2-yl}benzamide](/img/structure/B13630074.png)




![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)







![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
